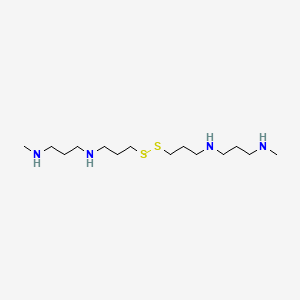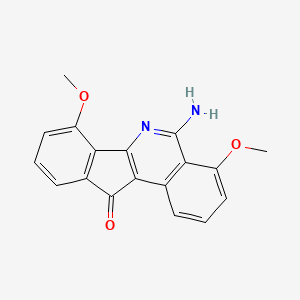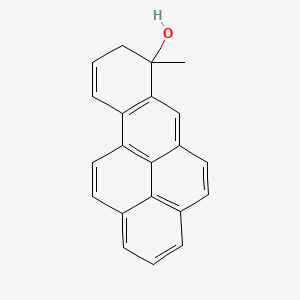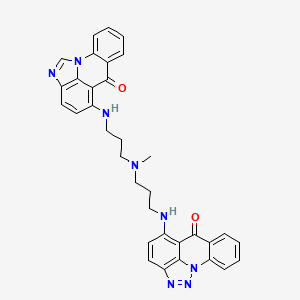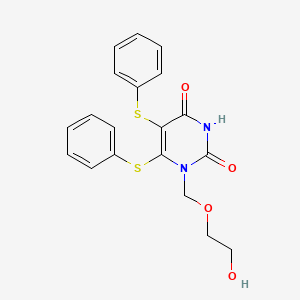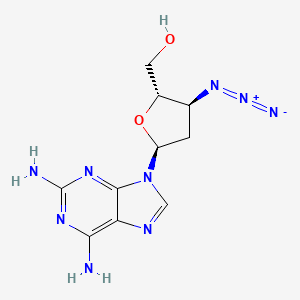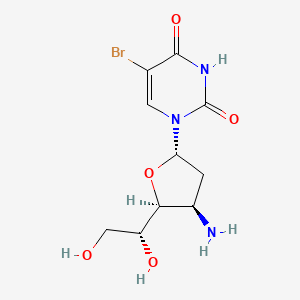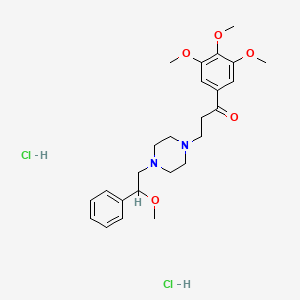
Propiophenone, 3-(4-(beta-methoxyphenethyl)-1-piperazinyl)-3',4',5'-trimethoxy-, dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Propiophenone, 3-(4-(beta-methoxyphenethyl)-1-piperazinyl)-3’,4’,5’-trimethoxy-, dihydrochloride is a complex organic compound that belongs to the class of phenethylamines This compound is characterized by its unique structure, which includes a propiophenone backbone, a piperazine ring, and multiple methoxy groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Propiophenone, 3-(4-(beta-methoxyphenethyl)-1-piperazinyl)-3’,4’,5’-trimethoxy-, dihydrochloride typically involves multiple steps. One common method starts with the preparation of the intermediate compounds, such as 3,4,5-trimethoxybenzaldehyde and beta-methoxyphenethylamine. These intermediates undergo a series of reactions, including condensation, cyclization, and reduction, to form the final product. The reaction conditions often involve the use of solvents like ethanol and catalysts such as Raney nickel .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-purity reagents and controlled reaction conditions ensures the consistency and quality of the final product. Industrial methods may also incorporate purification steps, such as crystallization and chromatography, to achieve the desired purity levels.
化学反応の分析
Types of Reactions
Propiophenone, 3-(4-(beta-methoxyphenethyl)-1-piperazinyl)-3’,4’,5’-trimethoxy-, dihydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using agents like lithium aluminum hydride or sodium borohydride, leading to the formation of different reduced products.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Substituting agents: Halogens, alkylating agents
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may produce alcohols or amines.
科学的研究の応用
Propiophenone, 3-(4-(beta-methoxyphenethyl)-1-piperazinyl)-3’,4’,5’-trimethoxy-, dihydrochloride has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its effects on neurotransmitter systems and its potential use in treating certain medical conditions.
Industry: It is used in the development of new materials and as a component in various industrial processes.
作用機序
The mechanism of action of Propiophenone, 3-(4-(beta-methoxyphenethyl)-1-piperazinyl)-3’,4’,5’-trimethoxy-, dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may act on neurotransmitter receptors, such as serotonin and dopamine receptors, leading to changes in neurotransmitter levels and signaling pathways . These interactions can result in various physiological effects, depending on the specific receptors and pathways involved.
類似化合物との比較
Similar Compounds
3,4-Dimethoxyphenethylamine: This compound is an analogue of dopamine and is closely related to mescaline.
Para-Methoxyamphetamine: Known for its serotonergic effects, this compound is a designer drug of the amphetamine class.
Uniqueness
Propiophenone, 3-(4-(beta-methoxyphenethyl)-1-piperazinyl)-3’,4’,5’-trimethoxy-, dihydrochloride is unique due to its complex structure, which includes multiple functional groups and a piperazine ring. This structure allows it to interact with a wide range of molecular targets and pathways, making it a versatile compound for scientific research.
特性
CAS番号 |
21263-40-1 |
|---|---|
分子式 |
C25H36Cl2N2O5 |
分子量 |
515.5 g/mol |
IUPAC名 |
3-[4-(2-methoxy-2-phenylethyl)piperazin-1-yl]-1-(3,4,5-trimethoxyphenyl)propan-1-one;dihydrochloride |
InChI |
InChI=1S/C25H34N2O5.2ClH/c1-29-22-16-20(17-23(30-2)25(22)32-4)21(28)10-11-26-12-14-27(15-13-26)18-24(31-3)19-8-6-5-7-9-19;;/h5-9,16-17,24H,10-15,18H2,1-4H3;2*1H |
InChIキー |
BTCBOANPHLLJOW-UHFFFAOYSA-N |
正規SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)CCN2CCN(CC2)CC(C3=CC=CC=C3)OC.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[6-(Carboxymethyl)cyclohex-3-en-1-yl]acetic acid](/img/structure/B12804947.png)


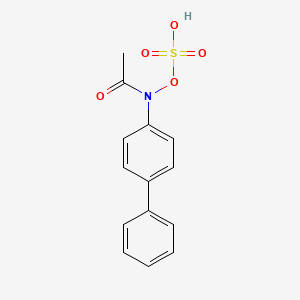
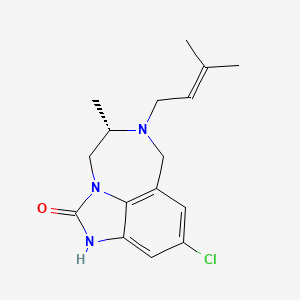
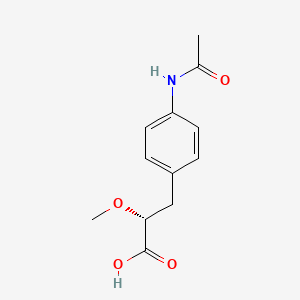
![(2S)-2-[(4-methylphenyl)sulfonylamino]pentanedioic acid; (6S)-6-phenyl-2,3,5,6-tetrahydroimidazo[2,1-b][1,3]thiazole](/img/structure/B12804985.png)
